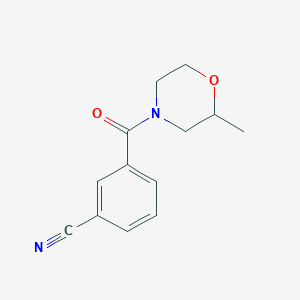
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide, also known as CEPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and is widely used as a tool compound to study the function of various proteins and enzymes.
Wirkmechanismus
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide inhibits CREB by binding to its DNA binding domain, preventing it from binding to DNA and initiating gene transcription. This inhibition has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide are diverse and depend on the specific cellular process being studied. In general, 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to promote differentiation in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of CREB and has been shown to have little to no effect on other transcription factors. However, one of the limitations of using 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CREB. Another area of interest is the study of the downstream effects of CREB inhibition, particularly in the context of cancer and other diseases. Additionally, there is potential for the use of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide in the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This is then reacted with ethylamine and sodium cyanide to form 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide. The overall synthesis process is relatively simple and can be completed in a few steps.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide has been used extensively in scientific research to study the function of various proteins and enzymes. It is a potent inhibitor of the transcription factor CREB, which plays a critical role in the regulation of gene expression. By inhibiting CREB, 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide can be used to study the role of this transcription factor in various cellular processes.
Eigenschaften
IUPAC Name |
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-19(16-10-5-4-7-13(16)2)17(20)15-9-6-8-14(11-15)12-18/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZWAKAMZKSLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)


![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)

![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)


